4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid, also known as EPPB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EPPB is a small molecule inhibitor that has been shown to selectively target a specific protein, making it a valuable tool for studying the role of this protein in various biological processes. In
Wirkmechanismus
4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid works by binding to the ATPase domain of HSP70, which is responsible for the protein's ability to hydrolyze ATP. By inhibiting ATP hydrolysis, 4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid prevents HSP70 from performing its normal functions, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid are complex and dependent on the specific biological system being studied. In general, 4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid has been shown to alter the expression of various genes and proteins, leading to changes in cell growth, differentiation, and survival. 4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid has also been shown to have immunomodulatory effects, making it a potential therapeutic agent for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid in lab experiments is its selectivity for HSP70. This allows researchers to study the specific effects of inhibiting this protein without affecting other cellular processes. However, 4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid also has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Zukünftige Richtungen
There are many potential future directions for research on 4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid. One area of interest is the development of new derivatives of 4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid with improved selectivity and potency. Another area of research is the study of the role of HSP70 in various disease states, including cancer, neurodegenerative diseases, and infectious diseases. Finally, the development of new methods for delivering 4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid to specific tissues or cells could lead to new therapeutic applications of this compound.
Synthesemethoden
The synthesis of 4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid involves a series of chemical reactions that result in the formation of the final product. The starting material for 4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid synthesis is 4-bromobenzoic acid, which is reacted with 4-ethylpiperazine to form the intermediate compound 4-[(4-ethylpiperazin-1-yl)carbonyl]benzoic acid. This intermediate is then reacted with ethyl chloroformate to produce the final product, 4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid has a wide range of potential applications in scientific research. One of the most promising areas of research is the study of the protein HSP70, which is involved in a variety of cellular processes, including protein folding and degradation, stress response, and immune system regulation. 4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid has been shown to selectively inhibit the ATPase activity of HSP70, making it a valuable tool for studying the role of this protein in various biological processes.
Eigenschaften
IUPAC Name |
4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-16-7-9-17(10-8-16)14(18)11-12-3-5-13(6-4-12)15(19)20/h3-6H,2,7-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLJXQKFACLSNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.